molecular formula C11H15NO7 B8642070 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate CAS No. 886051-39-4

1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate

Cat. No.: B8642070
CAS No.: 886051-39-4
M. Wt: 273.24 g/mol
InChI Key: PFZUKNNWGORMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate is a chemical compound with the molecular formula C11H15NO7. It is known for its unique structure, which includes a pyrrolidinone ring and an ester linkage. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethyl butanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is conducted at room temperature and requires careful control of the reaction time to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate involves its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone groups, which can undergo nucleophilic attack. The compound can modify proteins and other biomolecules, affecting their function and activity .

Properties

CAS No.

886051-39-4

Molecular Formula

C11H15NO7

Molecular Weight

273.24 g/mol

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl butanoate

InChI

InChI=1S/C11H15NO7/c1-3-4-10(15)17-7(2)18-11(16)19-12-8(13)5-6-9(12)14/h7H,3-6H2,1-2H3

InChI Key

PFZUKNNWGORMSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)OC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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